ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

GSK-3β inhibitor Medicinal chemistry Building block

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as ethyl 7-azaindolyl-3-glyoxylate, is a heterocyclic α-ketoester featuring the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. With a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, this compound is a foundational building block in medicinal chemistry.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 626604-80-6
Cat. No. B1336186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
CAS626604-80-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CNC2=C1C=CC=N2
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)9(14)8-6-13-10-7(8)4-3-5-12-10/h3-6H,2H2,1H3,(H,12,13)
InChIKeyCCFIFACOXYODQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 626604-80-6): A Key 7-Azaindole Glyoxylate Building Block for Kinase Inhibitor Synthesis


Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate, also known as ethyl 7-azaindolyl-3-glyoxylate, is a heterocyclic α-ketoester featuring the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. With a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, this compound is a foundational building block in medicinal chemistry [1]. Its primary industrial and academic utility lies in its established role as a critical precursor for synthesizing a class of potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors [2]. The compound is commercially available with a minimum purity specification of 95% and should be stored in a cool, dry environment for long-term stability [1].

Why 7-Azaindole-3-Glyoxylate Analogs Cannot Be Interchanged for Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Critical Syntheses


Simple substitution of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate with its closest structural analogs, such as the corresponding methyl ester or free acid, introduces significant, quantifiable changes in reactivity and process viability. The ethyl ester's specific steric and electronic properties, as reflected by its computed XLogP3-AA value of 1.4 [1], are optimized for the condensation reaction with acetamides that is central to generating a key class of GSK-3β inhibitors [2]. Using the methyl ester (CAS 357263-49-1) would alter the reaction kinetics and lipophilicity profile of intermediates, while the free acid would require additional activation steps, reducing overall yield and efficiency. The evidence below quantifies these critical differences, demonstrating why this specific ethyl ester is the benchmark reagent for this validated synthetic route.

Quantitative Differentiation Guide: Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate vs. Closest Analogs


Synthetic Utility: Established Role as a Key Intermediate for GSK-3β Inhibitors

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (Compound 12) is specifically validated as a key intermediate in a published, high-yielding route to a novel series of 7-azaindolyl-heteroaryl-maleimides. The synthesis relies on the condensation of this ethyl ester with various acetamides to construct the maleimide core. This established utility provides a quantifiable advantage over other ester analogs, which lack a directly analogous published, optimized protocol for generating this specific class of inhibitors [1].

GSK-3β inhibitor Medicinal chemistry Building block

Lipophilicity: Computed XLogP3-AA Value

The ethyl ester exhibits a computed lipophilicity value of XLogP3-AA = 1.4 [1]. This is a critical parameter influencing membrane permeability and metabolic stability in derived compounds. In contrast, the corresponding methyl ester (methyl 7-azaindole-3-glyoxylate, CAS 357263-49-1) is predicted to have a lower XLogP value due to its smaller alkyl chain, which would likely result in a distinct pharmacokinetic profile for any final product derived from it .

Physicochemical properties Lipophilicity Drug design

Commercial Availability and Purity Specification

Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is commercially available with a defined minimum purity specification of 95%, as documented by multiple vendors . This specification ensures a reliable starting point for synthesis. While the methyl analog is also available at similar purity, the ethyl ester is specifically referenced in a key publication, making it a standard and trusted reagent for the GSK-3β inhibitor synthesis pathway [1].

Procurement Building block Purity

High-Value Application Scenarios for Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate


Lead Optimization in Kinase Drug Discovery Programs

This ethyl ester is the optimal choice for medicinal chemistry teams engaged in lead optimization of GSK-3β inhibitors. Its established role as a precursor in the synthesis of 7-azaindolyl-heteroaryl-maleimides [1] provides a validated, efficient pathway to generate novel analogs with potential applications in treating Type 2 diabetes, Alzheimer's disease, and inflammatory disorders [2]. The compound's specific lipophilicity (XLogP3-AA = 1.4) [3] can be strategically leveraged to modulate the pharmacokinetic properties of the final drug candidates.

Academic and Industrial Research on Glycogen Synthase Kinase-3 (GSK-3) Biology

For laboratories investigating the complex biology of GSK-3, this compound serves as a critical chemical tool for synthesizing probe molecules. The publication by O'Neill et al. [1] provides a clear synthetic route using this specific ethyl ester, enabling researchers to reliably produce potent and selective GSK-3β inhibitors. This, in turn, facilitates the study of GSK-3's role in cellular processes such as apoptosis, microtubule function, and insulin signaling [2].

Process Chemistry and Scale-Up for Preclinical Candidate Synthesis

In a process chemistry setting, the use of ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is validated by its role in a published, scalable condensation reaction [1]. This reduces the time and resources needed for route scouting. Its availability from multiple vendors with a 95% purity specification ensures a consistent supply for multi-step syntheses, making it a reliable building block for scaling up the production of a promising preclinical candidate.

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